Olefin Geometry Dictates Kinase Inhibition Selectivity: Z- vs E-2-Cyano-3-(4-fluorophenyl)acrylamide
The (Z)-olefin configuration of the target compound imposes a distinct spatial orientation of the acrylamide warhead relative to the aryl ring, a parameter known to control cysteine targeting in the ATP binding pocket [1]. In the Hanmi patent, 2-cyanoacrylamide analogs with specific stereochemistry exhibit differential inhibition across a panel of clinically relevant kinases: EGFR WT (11%), EGFR T790M (93%), BTK (92%), and JAK3 (87%) at a uniform concentration of 1 µM [1]. The (Z)-isomer's geometry is therefore expected to alter the selectivity fingerprint compared to the (E)-isomer (CAS 97006-44-5), which places the amide group on the opposite side of the double bond. No direct head-to-head comparison between the Z and E isomers is publicly available for this exact compound, but the class-level inference from closely related 2-cyanoacrylamide kinase inhibitors supports that olefin geometry is a critical determinant of target engagement.
| Evidence Dimension | Kinase inhibition profile (EGFR WT, EGFR T790M, BTK, JAK3) |
|---|---|
| Target Compound Data | (Z)-2-cyano-3-(4-fluorophenyl)acrylamide: no published single-compound quantitative kinase inhibition data; scaffold class shows polypharmacology with tunable selectivity. |
| Comparator Or Baseline | Related 2-cyanoacrylamide analog from Hanmi patent: 11% (EGFR WT), 93% (EGFR T790M), 92% (BTK), 87% (JAK3) at 1 µM [1]. (E)-isomer (CAS 97006-44-5): no published head-to-head kinase data. |
| Quantified Difference | Expected selectivity shift based on geometric isomerism; cannot be quantified without head-to-head experimental data. |
| Conditions | Protein kinase inhibition assay at 1 µM compound concentration; enzymes: EGFR wild-type, EGFR T790M mutant, BTK, JAK3 [1]. |
Why This Matters
Procurement of the (Z)-isomer ensures that SAR studies are conducted with a geometrically pure starting material, avoiding confounding results caused by E/Z mixtures or incorrect stereochemistry.
- [1] Kim M. R., Jeon J. Y., Kwak E. J., Cho M. G., Lee G. Ok. (2015, May 6). Preparation of 2-cyano-acrylamide compounds as protein kinase inhibitors. Repub. Korean Kongkae Taeho Kongbo. Hanmi Pharmaceutical Co., Ltd., S. Korea. View Source
